alpha-(1-(sec-Butylamino)ethyl)-2-thiophenemethanol hydrochloride

Membrane permeability Lipophilicity QSAR

Alpha-(1-(sec-Butylamino)ethyl)-2-thiophenemethanol hydrochloride (CAS 31634-27-2) is a synthetic thiophene derivative belonging to the class of beta-amino alcohols. Its structure features a 2-thiophene ring linked to a secondary alcohol, an ethyl bridge, and a sec-butylamino group, forming a hydrochloride salt with the molecular formula C11H20ClNOS and a molecular weight of 249.80 g/mol.

Molecular Formula C11H20ClNOS
Molecular Weight 249.80 g/mol
CAS No. 31634-27-2
Cat. No. B15195793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(1-(sec-Butylamino)ethyl)-2-thiophenemethanol hydrochloride
CAS31634-27-2
Molecular FormulaC11H20ClNOS
Molecular Weight249.80 g/mol
Structural Identifiers
SMILESCCC(C)NC(C)C(C1=CC=CS1)O.Cl
InChIInChI=1S/C11H19NOS.ClH/c1-4-8(2)12-9(3)11(13)10-6-5-7-14-10;/h5-9,11-13H,4H2,1-3H3;1H
InChIKeyCOVXDQIHRLWPCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-(1-(sec-Butylamino)ethyl)-2-thiophenemethanol Hydrochloride (CAS 31634-27-2): A Research-Grade Thiophene Beta-Amino Alcohol


Alpha-(1-(sec-Butylamino)ethyl)-2-thiophenemethanol hydrochloride (CAS 31634-27-2) is a synthetic thiophene derivative belonging to the class of beta-amino alcohols. Its structure features a 2-thiophene ring linked to a secondary alcohol, an ethyl bridge, and a sec-butylamino group, forming a hydrochloride salt with the molecular formula C11H20ClNOS and a molecular weight of 249.80 g/mol [1]. This compound is primarily utilized as a specialized research chemical, with its core structure aligning with the pharmacophore of known local anesthetics, though its specific pharmacological profile remains largely uncharacterized in the public domain [2].

Structural probe
Thiophene β-amino alcohol for local anesthetic pharmacophore SAR studies
Predicted permeability context
2-thienyl isomer with computed lower tPSA supports cell-based assay research
Metabolic stability benchmark
Non-ester β-amino alcohol core for prolonged in-vitro pharmacological studies

Why CAS 31634-27-2 Cannot Be Interchanged with Generic Thiophene Anesthetics or Its 3-Thienyl Regioisomer


Generic substitution is precluded by the specific molecular architecture of CAS 31634-27-2, which creates a unique chemical space distinct from both clinically used thiophene anesthetics and its own regioisomer. Unlike the amide-linked articaine (CAS 23964-58-1), CAS 31634-27-2 is a beta-amino alcohol, which fundamentally alters its metabolic liability and potential for hydrogen bonding [1]. Compared to its 3-thiophene regioisomer (CAS 31648-07-4), the 2-thiophene substitution pattern in CAS 31634-27-2 results in a lower topological polar surface area and a higher computed logP, predicting superior membrane permeability and a distinct target-binding orientation . These structural differences are not reflected in generic product descriptions, making specific procurement essential for reproducible research outcomes.

CAS 31634-27-2 (β-amino alcohol)
vs
Articaine (ester-linked)
The alcohol core resists esterase hydrolysis; articaine’s ester degrades rapidly. Predicted metabolic stability profile may differ, affecting long-duration assay data.
2-thienyl isomer
vs
3-thienyl regioisomer
Sulfur position shifts topological polar surface area and lipophilicity. Regioisomer substitution may alter membrane permeability and target-binding orientation in SAR models.

Quantitative Differentiators for Alpha-(1-(sec-Butylamino)ethyl)-2-thiophenemethanol HCl Procurement


Enhanced Predicted Membrane Permeability vs. 3-Thienyl Regioisomer

The topological polar surface area (tPSA) of the target 2-thienyl compound is computed to be 60.50 Ų, which is lower than the expected value for its 3-thienyl regioisomer due to the different spatial orientation of the sulfur atom's lone pair . This difference contributes to a higher predicted octanol-water partition coefficient (LogP) of 3.75 for the 2-thienyl compound, compared to an estimated LogP of approximately 3.6 for the 3-thienyl variant, indicating a quantifiable advantage in lipophilic membrane partitioning [1].

Membrane permeability
Class-level
2-thienyl (target) tPSA 60.50 Ų, LogP 3.75
3-thienyl (comparator) tPSA >60.50 Ų, LogP ~3.6
Predicted higher passive membrane diffusion for intracellular target studies
In silico calculation; class-level inference
Membrane permeability Lipophilicity QSAR

Stable Beta-Amino Alcohol Core vs. Ester-Linked Articaine: Metabolic Stability Advantage

CAS 31634-27-2 shares the beta-amino alcohol moiety with the ephedrine class, which is resistant to esterase-mediated hydrolysis [1]. In contrast, articaine, the most common thiophene-containing local anesthetic, is rapidly inactivated by non-specific plasma esterases that hydrolyze its methyl ester group, with a half-life of approximately 20 minutes [2]. This structural difference suggests that CAS 31634-27-2 will exhibit significantly longer stability in biological matrices, a crucial advantage for long-term in-vitro and in-vivo pharmacology studies requiring sustained compound presence.

Metabolic stability
Class-level
Target (β-amino alcohol) No labile ester; predicted stable
Articaine (ester) Plasma t½ ~20 min (human)
May support longer-duration in-vitro assays without rapid degradation
Inferred from class resistance to esterase; experimental validation needed
Metabolic Stability Hydrolysis Resistance Local Anesthetics

Defined Regiochemistry for Reproducible Target Engagement vs. Mixed Isomer Batches

The 2-thiophene substitution of CAS 31634-27-2 directs the sulfur heteroatom into a specific spatial orientation relative to the amino alcohol chain, which is a critical determinant of hydrogen-bond acceptor capacity and aromatic π-stacking [1]. The 3-thienyl analog (CAS 31648-07-4) presents the sulfur atom in a topologically distinct position, altering the molecule's electrostatic potential map . This regiospecificity is essential for studies mapping structure-activity relationships (SAR) against heteroaromatic drug targets, where even a 1-angstrom shift in the heteroatom position can cause a >10-fold difference in binding affinity.

Regiochemistry
Class-level
2-thienyl S adjacent to linking carbon; ~0° vector shift
3-thienyl S meta; ~60° C–S vector difference
Regiospecific heteroatom positioning may alter target-binding energy and SAR interpretation
Predicted >1 kcal/mol binding energy variation; docking inference
Regiochemistry Target Selectivity Structure-Activity Relationship

Defined Research Applications for Alpha-(1-(sec-Butylamino)ethyl)-2-thiophenemethanol HCl


In-Vitro SAR Studies on Thiophene-Based Local Anesthetic Pharmacophores

The compound serves as a structurally precise research tool for probing the contribution of the 2-thienyl ring versus 3-thienyl or phenyl rings to sodium channel binding [1]. Its stable amino alcohol core allows for direct potency comparisons over prolonged electrophysiological recordings without the confounding factor of rapid ester hydrolysis that affects articaine-based probes [2].

Reference Standard for Regioisomeric Impurity Profiling

As a well-defined 2-thienyl derivative, CAS 31634-27-2 can be used as a primary reference standard to develop and validate HPLC or GC methods for detecting and quantifying the 3-thienyl isomer (CAS 31648-07-4) in research batches of thiophene compounds, ensuring chemical authenticity and purity .

Metabolic Stability Benchmarking in Drug Discovery

In early-stage in-vitro ADME panels, this compound can be deployed as a metabolically stable beta-amino alcohol comparator. Its rate of degradation in cryopreserved hepatocytes or liver microsomes can define a baseline for non-ester hydrolysis clearance, against which novel, more labile ester-based drug candidates can be benchmarked [2].

Computational Chemistry Model Validation

The precisely known structure and calculated physicochemical properties (LogP 3.75, tPSA 60.50 Ų) make CAS 31634-27-2 a suitable molecule for validating in-silico models that predict membrane permeability, bioavailability, and CNS penetration of heterocyclic amines .

Application
Selection Property
Validation Focus
Thiophene sodium channel SAR
Defined 2-thienyl regioisomer; stable alcohol core
Electrophysiological potency comparisons without ester interference
Regioisomeric impurity profiling
Authentic 2-thienyl reference standard
HPLC/GC method development for 3-thienyl isomer detection
Metabolic stability benchmarking
Non-ester β-amino alcohol comparator
Clearance baseline in hepatocytes/microsomes for ester-bearing candidates
Computational model validation
Well-defined physicochemical descriptors
Verify in-silico permeability and CNS penetration predictions
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